2-(morpholin-4-yl)-1,3-benzoxazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZCAIYMTLZRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Morpholin 4 Yl 1,3 Benzoxazol 6 Amine and Its Analogues
Established Synthetic Routes for 2-Substituted Benzoxazoles
The construction of the benzoxazole (B165842) core typically involves the condensation of a 2-aminophenol (B121084) with a suitable electrophile. nih.gov This fundamental approach has been refined and expanded upon, leading to a variety of synthetic pathways.
Mechanistic Pathways of Benzoxazole Ring Formation
The formation of the benzoxazole ring predominantly proceeds through a cyclization-condensation or a condensation-cyclization pathway. A common method involves the reaction of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov
A plausible mechanism for the reaction between a 2-aminophenol and an aldehyde, often catalyzed by an acid or a metal, begins with the activation of the aldehyde's carbonyl group. nih.gov This is followed by a nucleophilic attack from the amino group of the 2-aminophenol, forming a Schiff base intermediate after dehydration. Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group onto the imine carbon, which, after a final dehydration step, yields the 2-substituted benzoxazole. nih.gov
Another pathway involves the reaction of 2-aminophenol with isothiocyanates. This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes I2-mediated oxidative cyclodesulfurization to form the benzoxazole ring. nih.gov A proposed mechanism suggests that base-promoted oxidative iodination of the thiourea intermediate generates an iodide intermediate. This is followed by a base-promoted cyclization to form a new C-O bond, and subsequent regeneration of I2 and elemental sulfur affords the final 2-aminobenzoxazole (B146116) product. nih.gov
Transition Metal-Catalyzed Approaches in Benzoxazole Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering high efficiency and broad substrate scope. nitrkl.ac.in Various transition metals, including copper, palladium, and iron, have been successfully employed.
Copper-catalyzed reactions are particularly prevalent. For instance, Cu(I)-catalyzed intramolecular O-arylation of ortho-haloanilides provides a general method for benzoxazole formation. organic-chemistry.org This reaction is believed to proceed via an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Copper catalysts, such as Cu(acac)2/1,10-Phen complex, have also been used for the intramolecular O-arylation of less reactive 2-chloroanilides. researchgate.net Furthermore, copper nanoparticles have been utilized as catalysts in a one-pot synthesis of 2-aryl benzoxazoles from o-bromoanilines and acyl chlorides. ijpbs.com
Palladium catalysts have been instrumental in developing one-pot syntheses of remotely C-H alkenylated 2-aryl benzoxazoles from amidophenols and electronically deficient olefins. nitrkl.ac.in The nitrogen atom in the benzoxazole ring can act as a directing group, facilitating ortho-C-H bond activation. nitrkl.ac.in Iron-catalyzed hydrogen transfer strategies have also been developed for the redox condensation of o-hydroxynitrobenzenes with alcohols, yielding a wide range of 2-substituted benzoxazoles. organic-chemistry.org
Green Chemistry Innovations in Benzoxazole Derivative Synthesis
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for benzoxazoles. ijpbs.com These "green" approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. orgchemres.orgjetir.orgjetir.org
Water has been successfully employed as a solvent for the synthesis of benzoxazole-2-thiols from 2-aminophenols and tetramethylthiuram disulfide, offering a metal/ligand-free, high-yielding, and rapid process. rsc.org Similarly, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org
The use of solid-supported catalysts and solvent-free conditions are other hallmarks of green benzoxazole synthesis. For example, an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) has been used as a catalyst for the synthesis of benzoxazoles under solvent-free sonication, resulting in faster reaction rates and high yields. nih.gov Other green catalysts include fly ash, nano ceria (CeO2), and nano-solid acids like nano-sulfated zirconia. nih.govijpbs.com These methods often involve simple work-up procedures and allow for the recovery and reuse of the catalyst, minimizing waste. nih.gov
Synthesis of 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine: Specific Protocols and Yield Optimization
The synthesis of the specific compound this compound involves the strategic introduction of the morpholine (B109124) and amine functionalities onto the benzoxazole core. While a direct, one-pot synthesis from simple precursors is not extensively documented, its synthesis can be envisioned through multi-step sequences involving the precursors and reactions discussed below.
Examination of Precursor Molecules and Reaction Conditions
The synthesis of this compound would likely start from a substituted 2-aminophenol. A key precursor would be 4-nitro-2-aminophenol, which provides the foundational structure for the benzoxazole ring and the precursor to the 6-amino group. The morpholine moiety is typically introduced by reacting a suitable benzoxazole intermediate with morpholine itself.
A plausible synthetic route would involve the following steps:
Formation of a 2-substituted-6-nitrobenzoxazole: The reaction of 4-nitro-2-aminophenol with a reagent that will ultimately become the 2-morpholinyl group. One approach is to use a precursor that can be later converted to the morpholine group. For instance, reacting 4-nitro-2-aminophenol with cyanogen (B1215507) bromide could yield 6-nitrobenzoxazol-2-amine.
Introduction of the morpholine ring: The 2-amino group on the benzoxazole ring can then be displaced or further reacted to introduce the morpholine. However, a more direct approach might involve a nucleophilic aromatic substitution reaction. A 2-halo-6-nitrobenzoxazole could be a suitable intermediate, which would then react with morpholine.
Reduction of the nitro group: The final step would be the reduction of the nitro group at the 6-position to an amine group. This is a standard transformation that can be achieved using various reducing agents, such as SnCl2/HCl or catalytic hydrogenation.
The reaction conditions for each step would need to be carefully optimized. For the initial cyclization, solvents like ethanol (B145695) or THF are commonly used, and the reaction may be heated to reflux. nih.govjetir.orgjetir.org The introduction of the morpholine ring via nucleophilic substitution would likely require a polar aprotic solvent like DMF or DMSO and elevated temperatures. The final reduction of the nitro group is typically carried out under mild conditions to avoid side reactions.
Strategies for Enhanced Purity and Scalability
To ensure high purity of the final product, chromatographic purification techniques such as column chromatography would likely be necessary after each synthetic step. Crystallization can also be an effective method for purification, particularly for the final product.
For scalability, one-pot procedures are highly desirable as they reduce the number of isolation and purification steps, thereby saving time and resources. Optimizing reaction conditions, such as solvent choice, temperature, and catalyst loading, is crucial for maximizing yield and minimizing side product formation. researchgate.net The use of robust and reusable catalysts, as highlighted in the green chemistry section, would also contribute to a more scalable and cost-effective process. For large-scale synthesis, ensuring efficient heat transfer and mixing is critical, and the choice of reagents and solvents should also consider safety and environmental impact.
Elucidation of Structure Activity Relationships Sar for 2 Morpholin 4 Yl 1,3 Benzoxazol 6 Amine Derivatives
Conformational and Substituent Effects on the Benzoxazole (B165842) Core
The benzoxazole scaffold, a fused bicyclic system of benzene (B151609) and oxazole (B20620) rings, serves as the foundational structure for this class of compounds. researchgate.net Its rigid and planar nature is crucial for insertion into binding pockets of biological targets. The electron distribution within this aromatic system can be modulated by substituents, which in turn affects its interaction with biomolecules. researchgate.net
Table 1: Impact of Benzoxazole Core Modifications on Activity
| Modification | Effect on Conformation | Impact on Biological Activity |
| Introduction of bulky groups | May disrupt planarity | Can decrease binding affinity due to steric hindrance |
| Electron-withdrawing groups | Alters electron distribution | Often enhances activity by modifying interaction potential |
| Electron-donating groups | Modifies nucleophilicity | Variable effects depending on the specific biological target |
| Isosteric replacement (e.g., benzothiazole) | Minor change in bond angles and lengths | Can retain or alter activity, indicating the importance of the oxygen atom |
Modulatory Role of the Morpholine (B109124) Substituent on Biological Efficacy
The morpholine ring, attached at the C-2 position of the benzoxazole core, is a key determinant of the pharmacological properties of these derivatives. Morpholine is a six-membered heterocyclic amine containing both a nitrogen and an oxygen atom. e3s-conferences.org This dual-heteroatom composition imparts unique characteristics. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point of attachment and influences the compound's basicity.
The presence of the morpholine moiety often improves the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. researchgate.net Its chair conformation allows for specific spatial orientations that can be critical for fitting into a receptor's binding site. Studies on related heterocyclic compounds have shown that the substitution of a simple amine with a morpholine ring can profoundly impact the mode of action and efficacy. e3s-conferences.org The steric bulk of the morpholine ring is also a significant factor, influencing how the molecule presents its other functional groups to the target.
Table 2: Influence of the Morpholine Ring on Molecular Properties
| Feature of Morpholine Ring | Contribution to Biological Profile |
| Oxygen heteroatom | Acts as a hydrogen bond acceptor, improving solubility and target interaction |
| Nitrogen heteroatom | Serves as an attachment point; its basicity influences ionization state |
| Conformational flexibility (Chair form) | Allows for optimal spatial arrangement for receptor binding |
| Steric bulk | Influences molecular orientation and can prevent non-specific binding |
Systematic Analysis of Substituent Variations on the Benzene Moiety
Modifications on the benzene portion of the benzoxazole core have been systematically explored to map out the SAR and optimize biological activity. The position, electronic nature, and size of these substituents are all critical factors.
The amine group at the C-6 position is a crucial feature for the biological activity of the parent compound. Its location on the benzene ring influences the electronic character of the entire benzoxazole system. This amino group can act as both a hydrogen bond donor and acceptor, forming key interactions within a biological target.
SAR studies on related benzoxazole series have demonstrated that the position of substituents on the benzene ring is critical. For instance, moving a key functional group from one position to another can lead to a complete loss of activity, underscoring the precise geometric requirements for effective binding. The C-6 position appears to be optimal for placing the amine group in this series, likely positioning it for essential interactions that drive the compound's biological effects.
Substituents at other positions on the benzene ring, particularly those para to the ring fusion (C-5) or the amine group (C-5 relative to C-2), can significantly modulate activity. The electronic properties of these substituents—whether they are electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -F, -NO2)—can alter the reactivity and binding affinity of the entire molecule. researchgate.netnih.gov
Research has shown that the presence of electron-withdrawing groups on the benzene moiety can enhance the antimicrobial and antiproliferative effects of some benzoxazole derivatives. researchgate.netnih.gov Steric factors also play a major role; bulky substituents can create unfavorable steric clashes within a binding site, whereas smaller groups may be better accommodated. The ideal substituent is one that possesses the optimal combination of electronic and steric properties to maximize favorable interactions with the target.
Comparative SAR with Other Cyclic Amine-Substituted Benzoxazoles
To better understand the unique contribution of the morpholine ring, it is useful to compare its effects with those of other cyclic amines substituted at the C-2 position, such as piperidine (B6355638), piperazine (B1678402), or pyrrolidine.
The choice of the cyclic amine has a profound impact on the molecule's physicochemical properties and biological activity.
Piperidine: Lacks the oxygen atom of morpholine, making it more lipophilic and basic. This can alter solubility and the strength of ionic interactions.
Piperazine: Contains a second nitrogen atom, which can be a site for further substitution or can act as an additional hydrogen bond acceptor/donor, significantly changing the interaction profile.
Pyrrolidine: A five-membered ring, which presents a different steric profile and conformational flexibility compared to the six-membered morpholine ring.
Studies involving the amination of benzoxazoles with various secondary amines have shown that the nature of the amine is a critical variable. nih.gov While morpholine often imparts a favorable balance of properties, in some cases, a more basic amine like piperidine or a more functionalizable one like piperazine may lead to superior activity against a specific target. This highlights that while the 2-amino-benzoxazole scaffold is privileged, the specific cyclic amine must be carefully selected to tailor the activity for a desired biological outcome. acs.org
Table 3: Comparison of Different C-2 Cyclic Amine Substituents
| Cyclic Amine | Key Structural Difference from Morpholine | Expected Impact on Properties |
| Piperidine | Replacement of oxygen with a CH2 group | Increased lipophilicity and basicity |
| Piperazine | Replacement of oxygen with an NH group | Increased polarity, two basic centers, H-bond donor potential |
| Pyrrolidine | Five-membered ring | Different steric profile and ring pucker |
| Thiomorpholine | Replacement of oxygen with a sulfur atom | Altered size, polarity, and H-bonding capacity |
In Vitro Biological Evaluation of 2 Morpholin 4 Yl 1,3 Benzoxazol 6 Amine and Its Analogues
Antimicrobial Activity Profiling
Benzoxazole (B165842) derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov The incorporation of a morpholine (B109124) ring, a heterocyclic amine and ether, is a common strategy in drug design aimed at enhancing antimicrobial efficacy. researchgate.netresearchgate.net Analogues of 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine have been synthesized and evaluated against a variety of pathogenic microorganisms.
Derivatives of the benzoxazole class have shown notable activity against Gram-positive bacteria. nih.govscispace.com The increasing prevalence of multidrug-resistant Gram-positive organisms necessitates the discovery of new active agents. scispace.com Studies on various benzoxazole analogues indicate that their efficacy is often selective, with some compounds demonstrating significant potency against strains like Staphylococcus aureus and Bacillus subtilis. nih.govnajah.edu For instance, certain synthetic benzoxazole derivatives have exhibited antibacterial activity against S. aureus and Streptococcus pyogenes. nih.gov The antibacterial effect of these compounds is influenced by the nature and position of substituents on the benzoxazole core.
Table 1: Antibacterial Activity of Selected Benzoxazole Analogues against Gram-Positive Bacteria This table is interactive. You can sort and filter the data.
| Compound Series | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2,3-dihydrooxazole-spirooxindoles | B. subtilis | Moderate | najah.edu |
| Thiazolyl-oxazole derivatives | B. subtilis | Outstanding | najah.edu |
| Thiazolyl-oxazole derivatives | S. aureus | Strong | najah.edu |
| 5-arylamino-1,3,4-thiadiazoles | S. aureus | Good | nih.gov |
| 5-arylamino-1,3,4-thiadiazoles | B. subtilis | Good | nih.gov |
The activity of benzoxazole derivatives against Gram-negative bacteria has also been a subject of investigation. scispace.com Some synthesized compounds have been tested against strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov For example, certain 2,3-dihydrooxazole-spirooxindole hybrids were found to be effective against Enterobacter at concentrations of 30-50 µg/ml. najah.edunajah.edu However, the efficacy against Gram-negative bacteria can be more variable compared to Gram-positive strains, with some derivatives showing limited or no activity. nih.gov The structural features of the benzoxazole analogues play a crucial role in determining their spectrum of activity against these more resistant bacterial forms.
Table 2: Antibacterial Activity of Selected Benzoxazole Analogues against Gram-Negative Bacteria This table is interactive. You can sort and filter the data.
| Compound Series | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2,3-dihydrooxazole-spirooxindoles | Enterobacter | Effective (30-50 µg/ml) | najah.edunajah.edu |
| 2,3-dihydrooxazole-spirooxindoles | K. pneumoniae | Active (25 µg/ml) | najah.edunajah.edu |
| Benzoxazole/1,2,4-oxadiazole hybrids | K. pneumoniae | Significant | najah.edu |
| Benzoxazole/1,2,4-oxadiazole hybrids | E. coli | Modest | najah.edu |
The antifungal potential of benzoxazole derivatives has been well-documented. jocpr.comnih.gov Numerous studies have reported the synthesis of benzoxazole analogues and their subsequent evaluation against pathogenic yeasts and fungi, such as Candida albicans and Aspergillus niger. nih.govresearchgate.net Certain series of 5-[2-(morpholin-4-yl)acetamido] and 5-[2-(4-substituted piperazine-1-yl)acetamido]-2-(p-substituted phenyl]benzoxazole derivatives have demonstrated a broad spectrum of activity, with MIC values ranging from 3.12 to 50 μg/mL against Candida species. scispace.com The antifungal activity is often comparable to or even better than standard antifungal agents. mdpi.com For instance, 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) showed fungistatic activity against all tested Candida strains. nih.gov
Tuberculosis remains a significant global health threat, and the rise of multidrug-resistant strains of Mycobacterium tuberculosis underscores the urgent need for new antitubercular agents. researchgate.net Benzoxazole derivatives have been identified as a promising class of compounds in this regard. researchgate.net Several synthesized benzoxazole analogues have been screened for their in vitro activity against M. tuberculosis. For example, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives hybridized with a benzothiazole (B30560) moiety have shown promising antitubercular activity against the H37Rv strain. nih.gov The specific structural modifications on the benzoxazole scaffold are critical for potent antitubercular effects. researchgate.net
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. For benzoxazole derivatives, MIC values are determined using standard methods like the twofold serial dilution technique. scispace.com Research has shown that novel 5-[2-(morpholin-4-yl)acetamido] and related benzoxazole derivatives exhibit MIC values in the range of 3.12–50 μg/mL against various Candida species. scispace.com In another study, some benzoxazole analogues demonstrated MIC values comparable to ofloxacin (B1677185) and fluconazole (B54011) against a panel of bacteria and fungi. researchgate.net The determination of MIC values is essential for comparing the potency of new derivatives with existing antimicrobial drugs and for guiding structure-activity relationship studies. nih.gov
Table 3: Reported MIC Values for Selected Benzoxazole Analogues This table is interactive. You can sort and filter the data.
| Compound Series | Microbial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| 5-[2-(morpholin-4-yl)acetamido]benzoxazoles | Candida species | 3.12 - 50 | scispace.com |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | S. aureus | 15.2 - 15.3 | nih.gov |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | S. pyogenes | 14.8 - 16.1 | nih.gov |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | E. coli | 13.2 - 16.5 | nih.gov |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | P. aeruginosa | 16.6 - 18.7 | nih.gov |
Antiproliferative and Oncological Activity Investigations
In addition to their antimicrobial properties, benzoxazole derivatives have garnered significant attention for their potential as anticancer agents. nih.govscispace.com A number of studies have focused on the synthesis and in vitro evaluation of these compounds against various cancer cell lines. researchgate.netnih.gov For instance, certain benzoxazole analogues have been screened for their anticancer activity against the human colorectal carcinoma (HCT116) cell line. researchgate.netnih.gov The antiproliferative activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. nih.gov The presence of specific substituents on the benzoxazole ring has been shown to significantly influence the anticancer potency of these derivatives. researchgate.net
Assessment against Diverse Human Cancer Cell Lines
Analogues of this compound have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The presence of the morpholine group is often associated with enhanced cytotoxic effects. mdpi.com
A study on novel 2-(disubstituted phenyl)benzoxazole derivatives revealed that compounds featuring a morpholine substituent generally exhibited superior activity. mdpi.com Specifically, a benzoxazole derivative with a morpholine substituent showed the most pronounced antiproliferative activity against NCI-H460 non-small cell lung cancer cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.4 μM. mdpi.com This potency was greater than that of the reference drug, etoposide. mdpi.com
Other related heterocyclic structures incorporating the morpholine group have also shown promise. Novel morpholine-acetamide derivatives were tested against the ID8 ovarian cancer cell line, with the most active compounds showing IC₅₀ values of 9.40 μM and 11.2 μM, which is comparable to the activity of cisplatin (B142131) (IC₅₀ of 8.50 μM). nih.gov Furthermore, a morpholine-containing quinazoline (B50416) analogue, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was effective in reducing cell proliferation in a dose-dependent manner against several leukemia cell lines, including L1210, HL-60, and U-937. nih.gov
| Compound/Analogue Class | Cell Line | Cancer Type | Observed Activity (IC₅₀) |
|---|---|---|---|
| 2-(phenyl)benzoxazole with morpholine substituent | NCI-H460 | Non-Small Cell Lung Cancer | 0.4 μM |
| Morpholine-acetamide derivative (1h) | ID8 | Ovarian Cancer | 9.40 μM |
| Morpholine-acetamide derivative (1i) | ID8 | Ovarian Cancer | 11.2 μM |
| Cisplatin (Reference) | ID8 | Ovarian Cancer | 8.50 μM |
| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | L1210, HL-60, U-937 | Leukemia | Dose-dependent antiproliferative effect |
Cellular and Molecular Mechanisms of Antiproliferative Action
Investigations into other structurally related compounds have revealed similar mechanisms. For instance, some antiproliferative agents work by causing cell cycle arrest at specific phases. mdpi.com One study demonstrated that a potent compound induced a lengthening of the G1 phase while reducing the proportion of cells in the S and G2/M phases. nih.gov This was accompanied by a significant, dose-dependent decrease in the phosphorylation of the retinoblastoma (Rb) protein, a critical regulator of the G1/S checkpoint. nih.gov
At the molecular level, some benzoxazole analogues may act by inhibiting specific enzymes crucial for cancer cell survival. A study of benzoxazole-pyrrolidinone derivatives identified monoacylglycerol lipase (B570770) (MAGL), an enzyme overexpressed in aggressive cancers, as a potential target. mdpi.com Molecular docking studies suggested that these compounds bind to the catalytic site of the enzyme, interacting with key amino acid residues like Ser122, Ala51, and Met123, thereby inhibiting its function. mdpi.com
Anti-inflammatory and Immunomodulatory Effects in Cellular Models
Benzoxazole and morpholine derivatives have been investigated for their ability to modulate the immune response, particularly in the context of inflammation. In vitro studies using cellular models of inflammation, often stimulated by lipopolysaccharide (LPS), have provided insight into their mechanisms of action.
Bisbenzoxazole derivatives RHE 231 and RHE 238 demonstrated potent anti-inflammatory activity in LPS-stimulated mouse macrophages (RAW 267.4 cell line). tubitak.gov.tr These compounds caused a substantial and significant reduction in the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). tubitak.gov.tr The researchers suggested that this effect was likely linked to the antiproliferative properties of the compounds on the macrophages themselves. tubitak.gov.tr
Other benzoxazolone derivatives have been identified as inhibitors of Myeloid differentiation protein 2 (MD2), an accessory protein essential for the recognition of LPS by Toll-like receptor 4 (TLR4). nih.gov By inhibiting MD2, these compounds block the inflammatory signaling cascade at an early stage. Two such derivatives showed significant inhibitory activity against IL-6 production, with IC₅₀ values of 5.43 μM and 5.09 μM. nih.gov
The immunomodulatory effects can also be selective. In an LPS-induced systemic inflammation model, repeated exposure to a pyrrole (B145914) derivative led to a significant decrease in serum TNF-α. mdpi.com Interestingly, the treatment also caused a marked elevation in the levels of the anti-inflammatory and tissue-remodeling cytokine Transforming growth factor-beta 1 (TGF-β1), while levels of another anti-inflammatory cytokine, IL-10, remained unchanged. mdpi.com Furthermore, certain synthetic compounds have been shown to polarize macrophages towards an M1 (anti-tumoral) phenotype. nih.gov
| Compound Class | Cellular Model | Key Findings |
|---|---|---|
| Bisbenzoxazole derivatives (RHE 231, RHE 238) | LPS-stimulated RAW 267.4 macrophages | Significant decrease in TNF-α, IL-1β, and IL-6 production. |
| Benzoxazolone derivatives | LPS-stimulated model | Inhibition of MD2 protein; IC₅₀ for IL-6 production as low as 5.09 μM. |
| Pyrrole derivative (Compound 3f) | LPS-induced systemic inflammation model | Decreased serum TNF-α, increased TGF-β1, no change in IL-10. |
| 1,2,4-oxadiazole derivative | Bone Marrow-Derived Macrophages (BMDMs) | Polarization of macrophages to M1 phenotype and induction of TNF-α. |
Exploration of Other Pharmacological Actions (e.g., Antiviral, Analgesic)
The versatile benzoxazole and morpholine scaffolds are known to exhibit a wide array of pharmacological activities beyond their anticancer and anti-inflammatory effects. researchgate.netnih.gov
Analgesic Activity: Several analogues have been evaluated for their pain-relieving properties. In a formalin-induced nociception test in mice, a benzoxazole-pyrrolidinone compound demonstrated a dose-dependent reduction in pain response in both the acute and late phases of the test. mdpi.com Its potency was reported to be greater than that of the reference drug, gabapentin. mdpi.com Similarly, in an acetic acid-induced writhing test, which models visceral pain, certain 2-mercaptobenzoxazole (B50546) derivatives were found to have a stronger analgesic effect than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. nih.gov
Antiviral Activity: While specific antiviral data for this compound is not detailed in the reviewed literature, the broader class of benzoxazole derivatives is recognized for possessing antiviral properties, making it a promising area for future investigation. nih.gov
Preclinical in Vivo Pharmacological Characterization of Benzoxazole Derivatives Non Human Models
Efficacy Studies in Disease-Specific Animal Models (e.g., inflammatory conditions)
No specific studies on the efficacy of 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine in animal models of inflammatory conditions were found.
Preclinical Pharmacokinetic and Pharmacodynamic Correlations
Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as the correlation between its concentration and observed effects in vivo, is not available.
Identification of Molecular Targets and Pathways of Action in Biological Systems
There are no published studies identifying the specific molecular targets or elucidating the pathways of action for this compound.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of molecules. nih.gov These studies provide a foundational understanding of a molecule's behavior in chemical reactions and biological systems.
For heterocyclic systems similar to 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine, DFT calculations are routinely employed to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For the benzoxazole (B165842) class of compounds, molecular docking studies have been performed to explore their binding modes with various protein targets. For example, a series of 2-substituted benzoxazole derivatives were docked into the active site of the DNA gyrase enzyme from E. coli to understand their potential antibacterial activity. nih.gov Similarly, docking studies on benzoxazole derivatives with the vascular endothelial growth factor receptor-2 (VEGFR-2) have been conducted to investigate their anticancer potential. rsc.org These studies typically reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. rsc.orgmdpi.com
In a representative docking study of a benzoxazole derivative with a target protein, the binding affinity is quantified by a docking score, often expressed in kcal/mol. researchgate.net The specific amino acid residues in the protein's active site that interact with the ligand are also identified. For instance, key residues like Leu35, Val43, and Lys63 have been identified as important for stabilizing benzoxazole inhibitors in the binding pocket of VEGFR-2. rsc.org Although a specific docking study for this compound is not detailed, it is plausible that the morpholine (B109124) and amine groups could form crucial hydrogen bonds with polar residues in a target active site, while the benzoxazole core could engage in hydrophobic and aromatic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijpsdronline.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
Derivation of Physicochemical and Structural Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical and structural properties. For benzoxazole derivatives, a wide range of descriptors have been utilized in QSAR studies. ijpsdronline.comscholarsresearchlibrary.com These can be broadly categorized as:
Thermodynamic Descriptors: Such as Standard Gibbs free energy.
Electronic Descriptors: Including Electronic energy, HOMO and LUMO energies, and Repulsion energy. scholarsresearchlibrary.com
Spatial (Steric) Descriptors: These relate to the three-dimensional shape and size of the molecule.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and branching. ijpsdronline.com
Physicochemical Descriptors: Such as lipophilicity (log P), molar refractivity (SMR), and polarizability. ijpsdronline.com
The selection of relevant descriptors is a critical step in building a robust QSAR model.
Development of Predictive Models for Biological Efficacy
Once the descriptors are calculated, statistical methods are employed to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). Multiple Linear Regression (MLR) is a common technique used for this purpose. nih.gov
For a series of 2,5-disubstituted benzoxazoles with antimicrobial activity, 2D-QSAR models were developed using multivariable regression analysis. nih.gov In another study on benzoxazole analogs, it was found that thermodynamic properties like Standard Gibbs free energy and electronic properties like HOMO energy were significant contributors to the antibacterial activity. scholarsresearchlibrary.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional perspective. rsc.orgnih.gov These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. rsc.orgnih.gov For a series of benzoxazole derivatives targeting VEGFR-2, CoMSIA models with good predictive ability have been developed. nih.gov
The statistical quality of a QSAR model is assessed using various parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (R²_pred). nih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted efficacy.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamics of their interaction. rsc.org
For benzoxazole derivatives, MD simulations have been employed to complement molecular docking studies by assessing the stability of the predicted binding poses. rsc.orgrsc.org After a ligand is docked into a protein's active site, an MD simulation can be run for a period of nanoseconds to observe how the complex behaves in a simulated physiological environment. rsc.org
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time to assess the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. rsc.org
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein and ligand, highlighting regions that are more mobile or rigid.
Interaction Analysis: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues can be tracked throughout the simulation. This provides a dynamic view of the binding, which is more realistic than the static picture provided by docking. rsc.org
In a study of benzoxazole derivatives as VEGFR-2 inhibitors, MD simulations were used to confirm the stability of the inhibitors in the binding pocket and to identify key residues that are crucial for maintaining the binding. rsc.org The binding free energies calculated from these simulations often show good correlation with experimental inhibitory activities, indicating that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the binding. rsc.org While specific MD simulation data for this compound is not available, such studies would be invaluable for understanding its conformational preferences and the dynamic nature of its interactions with potential biological targets.
Q & A
Q. What are the optimized synthetic routes for 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine?
The compound can be synthesized via a Mannich-type reaction involving morpholine, formaldehyde, and a benzoxazole precursor under reflux in ethanol. Key steps include:
- Reaction conditions : Ethanol reflux for 10 hours with stoichiometric ratios of morpholine (0.01 mol) and formaldehyde (0.02 mol).
- Purification : Removal of solvent under reduced pressure followed by crystallization from 95% ethanol to yield pure product .
- Precursor synthesis : Similar benzoxazole derivatives are synthesized by coupling fluorinated benzimidazole intermediates with morpholine-containing reagents under basic conditions .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging intensity data and least-squares minimization for accuracy .
- Spectroscopy :
- NMR : Analyze chemical shifts for morpholine protons (δ ~3.7 ppm) and benzoxazole aromatic protons (δ ~7.0–8.0 ppm).
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 229.16 for related analogs) and purity (retention time ~1.43 minutes under TFA-modified conditions) .
Q. How can researchers optimize purification for morpholine-containing heterocycles?
- Solvent selection : Ethanol or water-ethanol mixtures are preferred for crystallization due to the compound’s moderate polarity.
- Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates .
Advanced Research Questions
Q. How can computational methods resolve contradictions in conformational analysis?
- DFT studies : Calculate puckering amplitudes and phase angles for morpholine rings using Cremer-Pople coordinates to address discrepancies between crystallographic data and predicted conformers. For example, morpholine rings often adopt chair conformations with q = 0.5–0.6 Å and θ ≈ 180° .
- 3D QSAR : Map electrostatic and steric fields to correlate substituent effects (e.g., fluorophenyl groups) with biological activity .
Q. What strategies validate biological activity in enzyme-targeting studies?
- Kinetic assays : Measure IC₅₀ values against kinases or topoisomerases using ATP-competitive binding assays. For example, morpholine derivatives show inhibitory activity at nM concentrations in quinazoline-based scaffolds .
- Docking simulations : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Asp86 in Topoisomerase II) .
Q. How are spectral data conflicts (e.g., NMR vs. crystallography) addressed?
- Dynamic effects : Compare solution-state NMR (averaged signals) with solid-state crystallographic data. For morpholine rings, NMR may show averaged signals due to pseudorotation, while X-ray data reveal static chair conformations .
- Paramagnetic relaxation : Use low-temperature NMR to slow ring puckering dynamics in solution .
Q. What experimental designs are used to study structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
